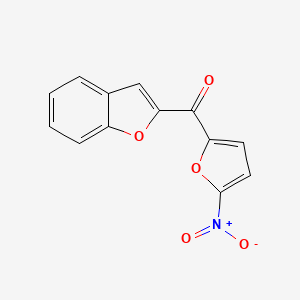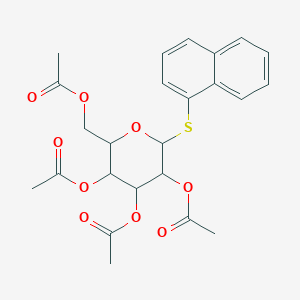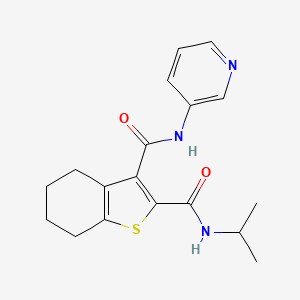![molecular formula C45H78N2O34 B14161150 6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin CAS No. 131991-59-8](/img/structure/B14161150.png)
6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. This particular compound features an aminopropyl group attached to the 6A position of the cyclodextrin ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin typically involves the reaction of β-cyclodextrin with 3-aminopropylamine. The process begins with the activation of the 6A position of β-cyclodextrin, often using a tosylation reaction to introduce a tosyl group. This is followed by nucleophilic substitution with 3-aminopropylamine to replace the tosyl group with the aminopropyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various alkyl or acyl groups.
科学的研究の応用
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.
Biology: The compound is employed in drug delivery systems due to its ability to encapsulate hydrophobic drugs, enhancing their solubility and stability.
作用機序
The mechanism of action of 6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The aminopropyl group enhances its binding affinity and selectivity for specific targets. This property is exploited in drug delivery systems, where the compound can encapsulate and release drugs in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules .
類似化合物との比較
Similar Compounds
- 6A-[(2-Aminopropyl)amino]-6-deoxy-β-cyclodextrin
- 6A-[(3-Aminopropyl)amino]-6A-deoxy-α-cyclodextrin
- 6A-[(3-Aminopropyl)amino]-6A-deoxy-γ-cyclodextrin
Uniqueness
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin is unique due to its specific aminopropyl modification, which imparts distinct chemical properties compared to other cyclodextrin derivatives. This modification enhances its solubility, binding affinity, and versatility in various applications, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
131991-59-8 |
|---|---|
分子式 |
C45H78N2O34 |
分子量 |
1191.1 g/mol |
IUPAC名 |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(3-aminopropylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C45H78N2O34/c46-2-1-3-47-4-11-32-18(54)25(61)39(68-11)76-33-12(5-48)70-41(27(63)20(33)56)78-35-14(7-50)72-43(29(65)22(35)58)80-37-16(9-52)74-45(31(67)24(37)60)81-38-17(10-53)73-44(30(66)23(38)59)79-36-15(8-51)71-42(28(64)21(36)57)77-34-13(6-49)69-40(75-32)26(62)19(34)55/h11-45,47-67H,1-10,46H2/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1 |
InChIキー |
QPAWWGUMFGCBGN-HCHLQLBUSA-N |
異性体SMILES |
C(CN)CNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
正規SMILES |
C(CN)CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
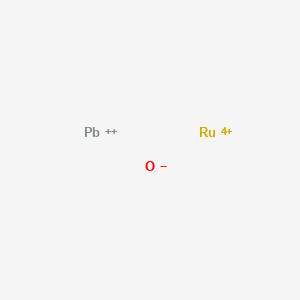

![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)
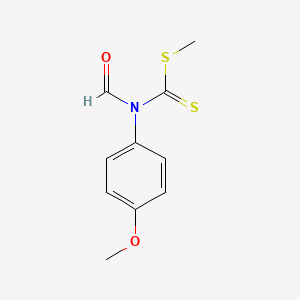

![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)

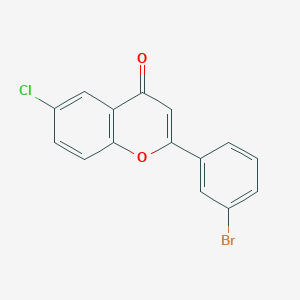
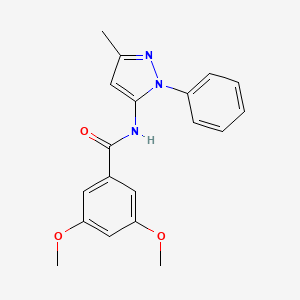
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
